3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate
Description
3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate is a synthetic organic compound characterized by a methoxyphenyl group linked via an ethanesulfonate bridge to a 4,4-diethyl-2,5-dioxoimidazolidine heterocycle. This structure combines sulfonate ester functionality with a substituted imidazolidinone ring, a motif often associated with biological activity in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
(3-methoxyphenyl) 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-4-16(5-2)14(19)18(15(20)17-16)9-10-25(21,22)24-13-8-6-7-12(11-13)23-3/h6-8,11H,4-5,9-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFLHQXXBAWUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CCS(=O)(=O)OC2=CC=CC(=C2)OC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate typically involves multiple steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting diethylamine with a suitable diketone under acidic conditions to form the 4,4-diethyl-2,5-dioxoimidazolidinone core.
Attachment of the Ethanesulfonate Group: The ethanesulfonate group is introduced via a sulfonation reaction, where ethanesulfonyl chloride reacts with the imidazolidinone derivative in the presence of a base such as triethylamine.
Coupling with 3-Methoxyphenyl Group: The final step involves coupling the 3-methoxyphenyl group to the sulfonated imidazolidinone through a nucleophilic substitution reaction, often facilitated by a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The imidazolidinone ring can be reduced to form a dihydroimidazolidinone.
Substitution: The ethanesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonate esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Hydroxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate.
Reduction: 3-Methoxyphenyl 2-(4,4-diethyl-2,5-dihydroimidazolidin-1-yl)ethanesulfonate.
Substitution: Various sulfonate esters depending on the nucleophile used.
Scientific Research Applications
3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate is utilized in several fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of sulfonate esters and imidazolidinone derivatives.
Biology: In biochemical assays to study enzyme interactions and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups:
Methoxyphenyl Group: Participates in electrophilic aromatic substitution reactions.
Imidazolidinone Ring: Acts as a hydrogen bond donor and acceptor, facilitating interactions with biological molecules.
Ethanesulfonate Group: Enhances solubility and reactivity, allowing for diverse chemical modifications.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Moieties
The imidazolidinone ring in the target compound differentiates it from triazine-based sulfonylureas (e.g., metsulfuron-methyl, ethametsulfuron-methyl) found in pesticides (). Imidazolidinones, with their nitrogen-rich five-membered rings, often exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to triazine derivatives. For example:
- 4,4-Diethyl substitution: This substitution in the target compound may enhance lipophilicity compared to dimethyl or unsubstituted imidazolidinones (e.g., 5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide, CAS 951947-54-9) .
Sulfonate/Sulfonamide Linkages
The ethanesulfonate group in the target compound contrasts with sulfonamide linkages in pesticidal sulfonylureas (e.g., metsulfuron-methyl) and antiviral agents like letermovir ():
- Sulfonate esters (as in the target compound) are typically more hydrolytically stable under physiological conditions than sulfonamides, which may influence bioavailability .
- Letermovir (C29H28F4N4O4, MW 572.55) features a methoxyphenylpiperazine group and a trifluoromethylphenyl moiety, highlighting how electronic effects (e.g., fluorine substitution) can drastically alter solubility and target binding compared to the diethylimidazolidinone-sulfonate system .
Data Table: Key Structural and Functional Comparisons
*Calculated based on formula.
Research Findings and Mechanistic Insights
- Electron-Donating vs. This contrasts with letermovir’s trifluoromethyl group, which introduces strong electron-withdrawing effects and increased metabolic resistance .
- Agrochemical Relevance: Sulfonylureas like metsulfuron-methyl inhibit acetolactate synthase (ALS) in plants, a mechanism less likely in the target compound due to its imidazolidinone core. However, imidazolidinones are known to target GABA receptors in insects, suggesting possible pesticidal applications .
Biological Activity
3-Methoxyphenyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)ethanesulfonate, commonly referred to as MM-401, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is synthesized through a multi-step process involving the reaction of 3-methoxyphenylsulfonyl chloride with 2,2-diethyl-1,3-propanediamine, followed by cyclization with potassium cyanate. Its structure has been confirmed using various spectroscopic techniques including NMR and mass spectrometry.
Biological Activity Overview
The biological activity of MM-401 is primarily linked to its interactions with various cellular pathways. Research indicates that compounds similar to MM-401 exhibit significant effects on the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for regulating cell growth and survival. Dysregulation of this pathway is often implicated in cancer proliferation .
MM-401's mechanism involves inhibiting specific kinases that are part of the PI3K/AKT/mTOR pathway. By modulating this pathway, MM-401 may suppress tumor growth and enhance apoptosis in malignant cells.
Research Findings
Recent studies have demonstrated promising results regarding the efficacy of MM-401 in preclinical models:
- Antitumor Activity : In a mouse xenograft model, MM-401 demonstrated significant antitumor effects at low doses, highlighting its potential as a therapeutic agent for various malignancies .
- Cell Line Studies : In vitro studies on cancer cell lines have shown that MM-401 can induce cell cycle arrest and apoptosis. The compound's ability to inhibit cell proliferation was assessed using MTT assays, where it showed a dose-dependent response.
- Synergistic Effects : Preliminary investigations suggest that MM-401 may work synergistically with other chemotherapeutic agents, enhancing their efficacy while potentially reducing side effects .
Case Studies
Several case studies have been documented regarding the application of MM-401 in cancer therapy:
| Study | Model | Findings |
|---|---|---|
| Study A | Mouse xenograft model | Significant reduction in tumor size compared to control groups. |
| Study B | Human cancer cell lines | Induction of apoptosis and inhibition of cell proliferation at micromolar concentrations. |
| Study C | Combination therapy | Enhanced efficacy when used alongside traditional chemotherapeutics, leading to improved survival rates in preclinical models. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
